molecular formula C11H9FN2OS B1355834 N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide CAS No. 926251-89-0

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide

Cat. No.: B1355834
CAS No.: 926251-89-0
M. Wt: 236.27 g/mol
InChI Key: GVFWVVLFQGXCNW-UHFFFAOYSA-N
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Description

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with an amino group and a fluorophenyl group

Scientific Research Applications

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide” was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Biochemical Analysis

Biochemical Properties

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the stimulator of interferon genes (STING) protein, which is involved in the immune response . The interaction between this compound and STING leads to the activation of downstream signaling pathways, including the interferon regulatory factor (IRF) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These interactions are crucial for the compound’s role in modulating immune responses.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with STING leads to the production of type I interferons and proinflammatory cytokines, which are essential for the immune response . Additionally, this compound has been shown to impact the phosphorylation of downstream signaling molecules such as TBK1 and IRF3, further influencing cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the CDN-binding domain of the STING protein, forming hydrogen bonds, π-π stacking interactions, and π-cation interactions . This binding induces a conformational change in STING, leading to its activation and subsequent triggering of the IRF and NF-κB pathways . These molecular interactions are critical for the compound’s role in modulating immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been observed to result in sustained activation of immune responses, which can have both beneficial and adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without causing significant toxicity . At higher doses, it may lead to adverse effects such as inflammation and tissue damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with STING influences the production of cyclic dinucleotides (CDNs), which are key secondary messengers in immune signaling pathways . Additionally, this compound may affect other metabolic pathways related to immune responses and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s interaction with STING facilitates its localization to the endoplasmic reticulum membrane, where it exerts its effects . Additionally, this compound may accumulate in specific tissues, influencing its overall distribution and efficacy .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum membrane, where it interacts with the STING protein . This subcellular localization is crucial for its activity and function, as it allows the compound to effectively modulate immune responses. The presence of targeting signals or post-translational modifications may further influence the compound’s localization and activity within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide typically involves the reaction of 3-amino-4-fluoroaniline with thiophene-2-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)thiophene-2-carboxamide
  • 2-amino-N-(4-fluorophenyl)thiophene-3-carboxamide
  • N-(2-fluorophenyl)thiophene-2-carboxamide

Uniqueness

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide is unique due to the specific positioning of the amino and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFWVVLFQGXCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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